molecular formula C14H21NS B13947190 1-Isothiocyanato-3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decane CAS No. 351328-45-5

1-Isothiocyanato-3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decane

Cat. No.: B13947190
CAS No.: 351328-45-5
M. Wt: 235.39 g/mol
InChI Key: VGPIOEGZPIVUOE-UHFFFAOYSA-N
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Description

1-Isothiocyanato-3,5,7-trimethyltricyclo[3.3.1.1³,⁷]decane is a tricyclic adamantane-derived compound characterized by a rigid cage structure with three methyl groups at positions 3, 5, and 7, and an isothiocyanate (-N=C=S) substituent at position 1. The tricyclo[3.3.1.1³,⁷]decane core imparts high thermal stability and lipophilicity, while the isothiocyanate group confers electrophilic reactivity, enabling covalent interactions with biological nucleophiles like thiols or amines.

Properties

CAS No.

351328-45-5

Molecular Formula

C14H21NS

Molecular Weight

235.39 g/mol

IUPAC Name

1-isothiocyanato-3,5,7-trimethyladamantane

InChI

InChI=1S/C14H21NS/c1-11-4-12(2)6-13(3,5-11)9-14(7-11,8-12)15-10-16/h4-9H2,1-3H3

InChI Key

VGPIOEGZPIVUOE-UHFFFAOYSA-N

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)N=C=S)C)C

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis typically begins with the corresponding 3,5,7-trimethyltricyclo[3.3.1.1^3,7^]decane scaffold functionalized with an amino group at the 1-position (primary amine). This amine serves as the key precursor for isothiocyanate formation.

Thiophosgene Method

  • Procedure : The primary amine is reacted with thiophosgene (CSCl₂) in the presence of a non-nucleophilic base such as triethylamine under controlled temperature conditions (0–5°C) to minimize side reactions.

  • Mechanism : The amine nucleophilically attacks thiophosgene, forming an intermediate isothiocarbamoyl chloride, which then eliminates chloride to yield the isothiocyanate.

  • Notes : Due to the high toxicity and volatility of thiophosgene, modern protocols often replace it with safer surrogates such as di-(2-pyridyl) thionocarbamate or 1,1′-thiocarbonyldiimidazole.

Dithiocarbamate Intermediate Route with Novel Desulfurating Agents

  • Step 1 : The primary amine reacts with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine) to form a dithiocarbamate salt intermediate.

  • Step 2 : The dithiocarbamate is then treated with a desulfurating agent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), which facilitates sulfur extrusion and formation of the isothiocyanate.

  • Advantages : This method offers milder reaction conditions, higher yields, and compatibility with sensitive functional groups on the tricyclic scaffold.

  • Reaction Conditions : Microwave-assisted heating at 90°C for 3 minutes in dichloromethane solvent has been shown to optimize yields (up to 92%) for analogous aliphatic isothiocyanates.

Staudinger/Aza-Wittig Tandem Reaction

  • Procedure : The corresponding azide derivative of the tricyclic amine is reacted with triphenylphosphine to form an iminophosphorane intermediate, which is subsequently treated with carbon disulfide or related reagents to afford the isothiocyanate.

  • Suitability : This method is particularly useful when the azide precursor is readily available and when avoiding the use of toxic thiophosgene.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Conditions Advantages Disadvantages Typical Yield (%) Notes
Thiophosgene Method Thiophosgene, triethylamine, 0–5°C Direct, well-established Toxic reagents, harsh conditions 70–85 Often replaced by safer surrogates
Dithiocarbamate + DMT/NMM/TsO⁻ Carbon disulfide, triethylamine, DMT/NMM/TsO⁻, microwave, 90°C, DCM Mild, high yield, fast reaction Requires intermediate formation 90–92 Microwave-assisted; compatible with sensitive groups
Staudinger/Aza-Wittig Tandem Azide precursor, triphenylphosphine, carbon disulfide Avoids thiophosgene, mild conditions Requires azide precursor synthesis 75–90 Useful for functional group tolerance

In-Depth Research Findings and Optimization Notes

  • Desulfurating Agent Efficiency : The novel desulfurating agent DMT/NMM/TsO⁻ has been demonstrated to efficiently convert dithiocarbamates to isothiocyanates under microwave irradiation, significantly reducing reaction times and improving yields compared to traditional reagents.

  • Base Selection : Triethylamine was found optimal for dithiocarbamate formation; alternative bases such as N-methylmorpholine or DBU resulted in lower yields.

  • Solvent Effects : Dichloromethane (DCM) is preferred for high yields; however, aqueous media can be employed with slightly reduced yields, offering greener alternatives.

  • Temperature and Time : Microwave heating at 90°C for 3 minutes is optimal; room temperature reactions require longer times and give lower yields.

  • Functional Group Compatibility : The dithiocarbamate route with DMT/NMM/TsO⁻ is compatible with various functional groups, making it suitable for the tricyclic amine substrate which may be sensitive to harsher reagents.

Chemical Reactions Analysis

Types of Reactions

TRICYCLO[3.3.1.13,7]DECANE, 1-ISOTHIOCYANATO-3,5,7-TRIMETHYL- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

Chemistry

In chemistry, TRICYCLO[3.3.1.13,7]DECANE, 1-ISOTHIOCYANATO-3,5,7-TRIMETHYL- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its stability and reactivity make it a useful tool for probing biochemical pathways and understanding molecular mechanisms.

Medicine

In medicine, TRICYCLO[3.3.1.13,7]DECANE, 1-ISOTHIOCYANATO-3,5,7-TRIMETHYL- is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of TRICYCLO[3.3.1.13,7]DECANE, 1-ISOTHIOCYANATO-3,5,7-TRIMETHYL- involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and influence cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Hydroxyethyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1³,⁷]decane Bromide

  • Structure : Contains a triaza-azoniaadamantane core with a 2-hydroxyethyl group and bromide counterion.
  • Activity: A potent FAK (focal adhesion kinase) inhibitor targeting the Y397 autophosphorylation site. It reduces cancer cell viability (IC₅₀ values in the nanomolar range) and inhibits tumor growth in vivo .
  • Key Difference : The absence of an isothiocyanate group and the presence of a cationic triaza-azonia moiety enhance solubility in polar solvents compared to the methylated, neutral 1-isothiocyanato derivative.

3,5,7-Triaza-1-azoniatricyclo[3.3.1.1³,⁷]decane, 1-Methyl-, Chloride (Busan 1024)

  • CAS : 76902-90-3.
  • Structure : Methyl-substituted triaza-azoniaadamantane with chloride counterion.
  • Application : Used as an antimicrobial pesticide, highlighting its biocidal properties .
  • Key Difference : The cationic structure and chloride ion contrast with the neutral, covalently reactive isothiocyanate group in the target compound.

Hexamethylenetetramine (HMTA)

  • CAS : 100-97-0.
  • Structure : 1,3,5,7-Tetraazatricyclo[3.3.1.1³,⁷]decane.
  • Application : Widely used as a preservative, urinary antiseptic, and precursor in polymer synthesis .

Substituent-Driven Functional Differences

1-Adamantyl Methyl Ketone (CAS 1660-04-4)

  • Structure : Tricyclo[3.3.1.1³,⁷]decane with an acetyl group.
  • Properties : High melting point (>270°C) and insolubility in water, similar to the target compound .
  • Key Difference : The acetyl group enables ketone-based reactivity (e.g., nucleophilic additions), contrasting with the isothiocyanate’s electrophilic nature.

1-(3-Chloroallyl)-3,5,7-Triaza-1-azoniaadamantane Chloride

  • CAS : 4080-31-3.
  • Structure : Chloroallyl-substituted triaza-azoniaadamantane.
  • Application : Antimicrobial agent, structurally related to Busan 1024 .

Physicochemical Properties

Property 1-Isothiocyanato-3,5,7-trimethyl... 1-(2-Hydroxyethyl)-3,5,7-triaza... HMTA
Molecular Weight ~275 g/mol (estimated) 327.1 g/mol 140.19 g/mol
Water Solubility Low (lipophilic) Moderate (polar substituents) High
Reactivity Electrophilic (isothiocyanate) Cationic (Br⁻ counterion) pH-dependent
Thermal Stability High (adamantane core) High Decomposes

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